

# Technical Guide: CAY10599 High-Affinity PPAR Agonist

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## Compound of Interest

Compound Name:	CAY10599
CAS No.:	1143573-33-4
Cat. No.:	B592807

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## Executive Summary

**CAY10599** (CAS: 1143573-33-4) is a highly potent, selective, non-thiazolidinedione (non-TZD) agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR

). With an EC

of 50 nM (0.05

M), it exhibits superior potency compared to first-generation TZDs like Rosiglitazone and Pioglitazone.

This guide details the mechanism of action, comparative pharmacology, and validated experimental protocols for utilizing **CAY10599** in metabolic, anti-inflammatory, and tissue regeneration research.

## Mechanism of Action: Molecular & Cellular Structural Pharmacophore & Binding Kinetics

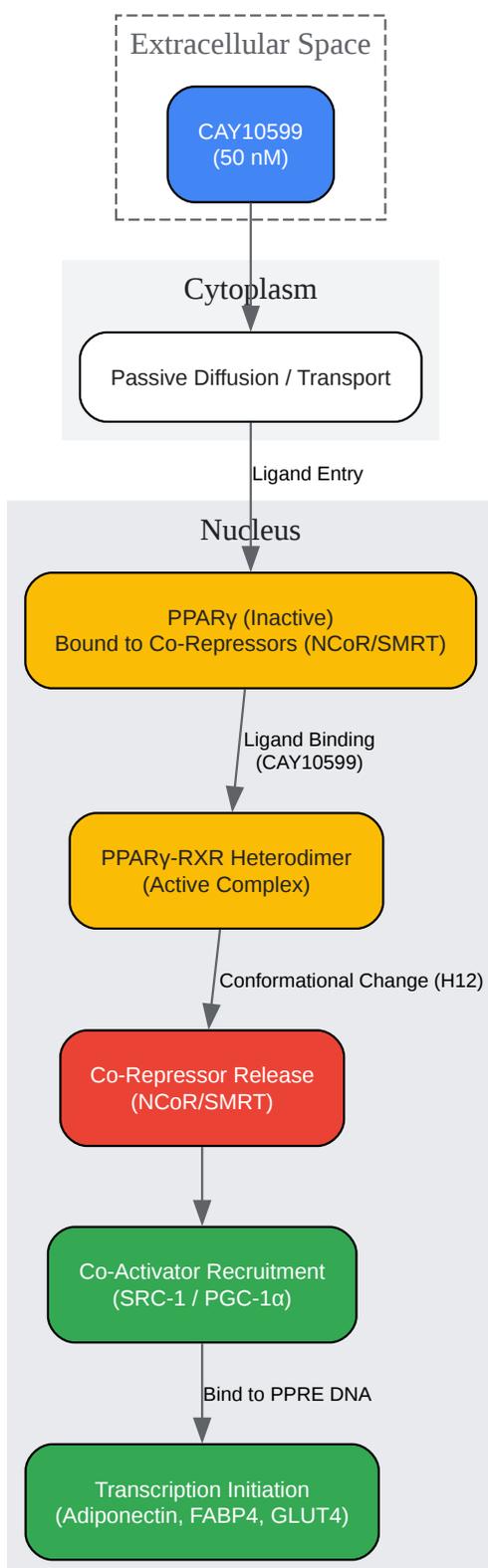
Unlike classical TZDs which rely on a thiazolidinedione ring to anchor to the receptor, **CAY10599** utilizes a 2-methyl-propanoic acid head group. This structural evolution allows for high-affinity binding to the PPAR

Ligand Binding Domain (LBD).

- **Lipophilic Tail:** The biphenyl-carbonyl moiety occupies the large hydrophobic pocket of the LBD, stabilizing the receptor.
- **Acidic Head Group:** The propanoic acid moiety mimics the TZD ring, forming critical hydrogen bonds with the hydrophilic cluster (Tyr473, His323, His449) on Helix 12 (H12).
- **Conformational Change:** Ligand binding induces the stabilization of H12 in the "active" conformation, creating a docking surface for co-activators (e.g., SRC-1, PGC-1).

## Signaling Pathway Visualization

The following diagram illustrates the canonical activation pathway triggered by **CAY10599**, leading to the transcription of target genes involved in adipogenesis and glucose homeostasis.



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Figure 1: **CAY10599**-mediated activation of the PPAR

transcriptional complex.<sup>[1]</sup>

## Comparative Pharmacology

**CAY10599** is distinguished by its selectivity profile, avoiding activation of PPAR

and PPAR

at physiological concentrations. This selectivity is crucial for isolating PPAR

-specific effects (e.g., insulin sensitization) from PPAR

-mediated effects (e.g., fatty acid oxidation).

Compound	Class	PPAR EC	PPAR EC	Selectivity Ratio ( : )
CAY10599	Non-TZD	0.05 M	3.99 M	~80-fold
Rosiglitazone	TZD	0.20 - 0.40 M	> 100 M	High
Pioglitazone	TZD	0.50 - 1.00 M	Low Affinity	High
GW 1929	Non-TZD	0.01 M	> 10 M	>1000-fold

Note: Data derived from transactivation assays [1]. **CAY10599** provides a potency advantage over Rosiglitazone while maintaining a distinct chemical scaffold.

## Experimental Protocols

### In Vitro: PPAR Transactivation Assay

Objective: Validate the agonistic activity of **CAY10599** in a reporter cell line.

Materials:

- HEK293 or COS-7 cells.
- Plasmids: Gal4-PPAR  
-LBD (fusion protein), UAS-Luciferase (reporter).
- **CAY10599** Stock: 10 mM in DMSO.

Protocol:

- Seeding: Plate cells at  
cells/well in 96-well plates. Incubate 24h.
- Transfection: Transiently cotransfect Gal4-PPAR  
-LBD and UAS-Luciferase using a lipid-based reagent (e.g., Lipofectamine).
- Treatment:
  - Replace media 24h post-transfection.
  - Treat cells with **CAY10599** in a dose-response curve: 1 nM, 10 nM, 50 nM, 100 nM, 1 M.
  - Control: DMSO (Vehicle) and Rosiglitazone (Positive Control, 1 M).
- Incubation: Incubate for 24 hours at 37°C.
- Readout: Lyse cells and measure luminescence.
- Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate EC

## In Vitro: 3T3-L1 Adipocyte Differentiation

Objective: Induce adipogenesis to measure functional phenotypic output.

Protocol:

- Confluence: Grow 3T3-L1 fibroblasts to 100% confluence (Day -2). Hold for 48h (Day 0).
- Induction (Day 0-2): Treat with differentiation media (DMEM + 10% FBS) containing:
  - IBMX (0.5 mM)
  - Dexamethasone (1 M)
  - Insulin (1 g/mL)
  - **CAY10599** (100 nM)(Note: Lower concentration than the typical 1 M Rosiglitazone due to higher potency).
- Maintenance (Day 2-7): Replace media with DMEM + 10% FBS + Insulin + **CAY10599** (100 nM) every 48 hours.
- Staining (Day 8): Fix cells with 4% paraformaldehyde and stain with Oil Red O to visualize lipid droplets.

## In Vivo Application: Zebrafish Liver Regeneration

Context: **CAY10599** has been utilized to investigate the role of PPAR

in liver progenitor cell (LPC) differentiation [2].[2][3]

Workflow:

- Model:Tg(fabp10a:pt-catenin) zebrafish larvae (inducible liver injury model).
- Treatment Window: 12–14 days post-fertilization (dpf).
- Dosing: Add **CAY10599** (1 - 7 M) directly to fish water.
  - Note: In vivo zebrafish assays often require higher nominal water concentrations to ensure uptake.
- Readout: Perform Whole Mount In Situ Hybridization (WISH) for hepatocyte markers (Bhmt, Cyp7a1) to assess differentiation efficiency vs. PPAR agonists.

## Handling & Stability

- Physical State: Crystalline solid.[4]
- Solubility:
  - DMSO: ~25 mg/mL
  - Ethanol: ~25 mg/mL
  - DMF: ~25 mg/mL
  - PBS (pH 7.2): < 0.1 mg/mL (Poor aqueous solubility; dilute from organic stock).
- Storage: -20°C (Solid). Stock solutions in DMSO are stable for >6 months at -20°C. Avoid repeated freeze/thaw cycles.

## References

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